molecular formula C20H19F3N6O3S2 B12390740 CTP Synthetase-IN-1 CAS No. 2338811-71-3

CTP Synthetase-IN-1

Cat. No.: B12390740
CAS No.: 2338811-71-3
M. Wt: 512.5 g/mol
InChI Key: CZIDGRDZSFIUHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CTP Synthetase-IN-1 is an orally active and potent inhibitor of cytidine 5’-triphosphate synthetase. This compound has shown potential antitumor activity and exhibits anti-inflammatory properties in animal models of inflammation. It inhibits both human cytidine 5’-triphosphate synthetase 1 and human cytidine 5’-triphosphate synthetase 2, making it a valuable tool in the study of various diseases, including arthritis and rheumatoid arthritis .

Preparation Methods

The preparation of CTP Synthetase-IN-1 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and solvents to achieve the desired compound. For instance, the compound can be dissolved in dimethyl sulfoxide (DMSO) and stored at -20°C for long-term stability . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Scientific Research Applications

CTP Synthetase-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the biosynthesis of phospholipids and nucleic acids. In biology, it helps in understanding the role of cytidine 5’-triphosphate synthetase in cellular processes. Additionally, it is used in the study of arthritis and rheumatoid arthritis due to its anti-inflammatory properties .

Mechanism of Action

Properties

CAS No.

2338811-71-3

Molecular Formula

C20H19F3N6O3S2

Molecular Weight

512.5 g/mol

IUPAC Name

2-[2-(cyclopropylsulfonylamino)-1,3-thiazol-4-yl]-2-methyl-N-[5-[6-(trifluoromethyl)pyrazin-2-yl]pyridin-2-yl]propanamide

InChI

InChI=1S/C20H19F3N6O3S2/c1-19(2,15-10-33-18(27-15)29-34(31,32)12-4-5-12)17(30)28-16-6-3-11(7-25-16)13-8-24-9-14(26-13)20(21,22)23/h3,6-10,12H,4-5H2,1-2H3,(H,27,29)(H,25,28,30)

InChI Key

CZIDGRDZSFIUHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CSC(=N1)NS(=O)(=O)C2CC2)C(=O)NC3=NC=C(C=C3)C4=CN=CC(=N4)C(F)(F)F

Origin of Product

United States

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